Cas no 629-98-1 ((13Z)-13-Docosen-1-ol)
(13Z)-13-Docosen-1-ol Chemical and Physical Properties
Names and Identifiers
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- 13-Docosen-1-ol, (13Z)-
- cis-13-Docosenol
- docos-13c-en-1-ol
- Erucyl alco
- ERUCYL ALCOHOL
- Erucylalkohol
- (13Z)-13-Docosen-1-ol
-
- MDL: MFCD00055936
- Inchi: 1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9-
- InChI Key: CFOQKXQWGLAKSK-KTKRTIGZSA-N
- SMILES: OCCCCCCCCCCCC/C=C\CCCCCCCC
Computed Properties
- Exact Mass: 324.33900
- Monoisotopic Mass: 324.339
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 23
- Rotatable Bond Count: 19
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 9.6
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: 。
- Density: 0.8203 (estimate)
- Melting Point: 33 °C
- Boiling Point: 225°C/5mmHg(lit.)
- Flash Point: 123.4°C
- Refractive Index: 1.4870 (estimate)
- PSA: 20.23000
- LogP: 7.57660
- Solubility: 。
(13Z)-13-Docosen-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46525-1g |
Cis-13-docosenol |
629-98-1 | 98% | 1g |
¥231.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46525-5g |
Cis-13-docosenol |
629-98-1 | 5g |
¥1096.0 | 2021-09-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2174-5g |
(13Z)-13-Docosen-1-ol |
629-98-1 | 98.0%(GC) | 5g |
¥1310.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2174-1g |
(13Z)-13-Docosen-1-ol |
629-98-1 | 98.0%(GC) | 1g |
¥395.0 | 2022-05-30 | |
| TRC | D484460-1mg |
(13Z)-13-Docosen-1-ol |
629-98-1 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | D484460-10mg |
(13Z)-13-Docosen-1-ol |
629-98-1 | 10mg |
$1499.00 | 2023-05-18 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2174-1G |
cis-13-Docosenol |
629-98-1 | >98.0%(GC) | 1g |
¥230.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2174-5G |
cis-13-Docosenol |
629-98-1 | >98.0%(GC) | 5g |
¥820.00 | 2024-04-16 | |
| abcr | AB142923-1 g |
cis-13-Docosenol, 98%; . |
629-98-1 | 98% | 1g |
€84.90 | 2023-05-09 | |
| abcr | AB142923-5 g |
cis-13-Docosenol, 98%; . |
629-98-1 | 98% | 5g |
€224.20 | 2023-05-09 |
(13Z)-13-Docosen-1-ol Suppliers
(13Z)-13-Docosen-1-ol Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on (13Z)-13-Docosen-1-ol
Professional Introduction to (13Z)-13-Docosen-1-ol (CAS No. 629-98-1)
(13Z-13-Docosen-1-ol) is a naturally occurring unsaturated fatty alcohol with a molecular formula of C21H41O. This compound, identified by its CAS number CAS No. 629-98-1, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. As a long-chain alcohol with a trans double bond at the 13th carbon position, it exhibits distinct biochemical activities that make it a valuable candidate for various applications.
The chemical structure of (13Z-13-Docosen-1-ol) consists of a linear hydrocarbon chain with an alcohol functional group at the terminal carbon. This configuration contributes to its solubility in both lipophilic and hydrophilic environments, making it an excellent candidate for membrane-related studies and drug delivery systems. The presence of the trans double bond introduces rigidity to the molecule, which can influence its interactions with biological targets.
In recent years, research on (13Z-13-Docosen-1-ol) has expanded significantly, particularly in the context of its potential role in cellular signaling and lipid metabolism. Studies have demonstrated that this compound can modulate the activity of various enzymes and receptors involved in inflammatory pathways. For instance, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid homeostasis and glucose metabolism.
One of the most compelling aspects of (13Z-13-Docosen-1-ol) is its ability to influence gene expression through transcriptional regulation. Research indicates that this compound can activate PPARγ, a receptor known for its role in anti-inflammatory and insulin-sensitizing effects. This has opened up new avenues for developing therapeutic strategies against metabolic disorders such as type 2 diabetes and obesity.
The pharmacological potential of (13Z-13-Docosen-1-ol) has also been explored in the context of neurodegenerative diseases. Preclinical studies suggest that this compound may have neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. The ability to cross the blood-brain barrier further enhances its attractiveness as a potential therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.
Beyond its biological activities, (13Z-13-Docosen-1-ol) has found applications in material science and cosmetics due to its unique chemical properties. Its stability under various environmental conditions makes it suitable for use in formulations that require long shelf life and resistance to degradation. Additionally, its ability to interact with lipid bilayers has led to investigations into its use as an emulsifier or stabilizer in pharmaceutical formulations.
The synthesis of (13Z-13-Docosen-1-ol) has been optimized through various chemical pathways, including microbial fermentation and enzymatic catalysis. These methods have improved yield and purity, making the compound more accessible for research and commercial applications. Advances in synthetic biology have further enhanced the production efficiency of this compound, paving the way for large-scale manufacturing.
In conclusion, (13Z-13-Docosen-1-ol) (CAS No. 629-98-1) is a multifaceted compound with significant potential in pharmaceuticals, biotechnology, and material science. Its unique structural features and biochemical activities make it a valuable tool for researchers investigating metabolic disorders, neurodegenerative diseases, and novel drug delivery systems. As our understanding of its mechanisms continues to evolve, so too will its applications across various scientific disciplines.
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